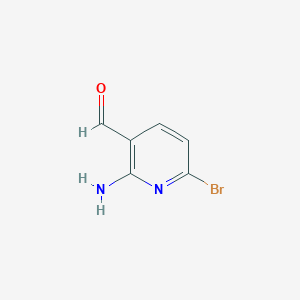
3-Amino-1,6-naphthyridin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it an analog of naphthalene with pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6-naphthyridin-5-OL can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, including cyclization reactions, nucleophilic substitution reactions, and acid/base/metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing the use of toxic solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, malononitrile, and various amines. Reaction conditions often involve the use of catalysts such as pyrrolidine and eco-friendly solvents like water .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, as well as various substituted naphthyridine derivatives .
Scientific Research Applications
3-Amino-1,6-naphthyridin-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and antiproliferative agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of diagnostic tools and photophysical applications
Mechanism of Action
The mechanism of action of 3-Amino-1,6-naphthyridin-5-OL involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes essential for cancer cell survival. Molecular modeling studies have shown that the compound can bind to active sites of target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1,6-naphthyridin-5-OL include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms within the rings .
Uniqueness
What sets this compound apart from other naphthyridine derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-6H-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,9H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSXAHZEPHHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)




![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1378941.png)


![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)


![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)

